molecular formula C9H7NO B109430 3-Hydroxyisoquinoline CAS No. 7651-81-2

3-Hydroxyisoquinoline

Cat. No. B109430
CAS RN: 7651-81-2
M. Wt: 145.16 g/mol
InChI Key: GYPOFOQUZZUVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyisoquinoline is a compound used in a polymeric mixture of polyvinyl alcohol (PVA) along with Nile Red to produce white light through Förster resonance energy transfer . It is a natural product found in Ruta montana .


Synthesis Analysis

A convenient method for the synthesis of 3-hydroxyisoquinolines from β-ketoesters using a one-pot aryne acyl-alkylation/condensation procedure has been disclosed .


Molecular Structure Analysis

The molecular structure analysis of 3-Hydroxyisoquinoline is complex and involves various factors. More detailed information can be found in the referenced literature .


Chemical Reactions Analysis

Two excited state proton transfer mechanisms of 3-hydroxyisoquinoline (3HIQ) in cyclohexane and acetic acid have been investigated based on the time-dependent density functional theory (TDDFT), suggesting a different double-proton transfer mechanism from the one proposed previously .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxyisoquinoline are diverse and depend on the conditions. Spectral and photophysical properties of 3-HIQ in various protic/aprotic solvents have been studied .

Scientific Research Applications

Fluorescence Applications

  • Fluorescence Properties in Biological Models : 3-Hydroxyisoquinolines (ISOs) have been found to exhibit attractive biological properties, including blue fluorescence. This property has been utilized in studying the invertebrate animal model, Ciona intestinalis, where ISOs demonstrated potential as novel fluorescent dyes for cell nuclei (Mercurio et al., 2021).

Spectroscopy and Photochemistry

  • Photoelectron Spectroscopy : Research on the ionization of gas phase 3-hydroxyisoquinoline using synchrotron radiation revealed insights into the photoionization process and the electronic state energetics of its cationic forms (Pan et al., 2013).
  • Phototautomerization Studies : Investigations into the spectral and photophysical properties of 3-hydroxyisoquinoline showed that phototautomerization can occur in the excited state, influenced by solvent polarity (Joshi et al., 2014).

Chemical Reactions and Synthesis

  • Azo-Coupling Reactions : Studies on azo-coupling reactions of 3-hydroxyisoquinoline have contributed to the understanding of substituent positions in chemical synthesis (Andronova et al., 1972).
  • New Fluorescent Derivatives : Modifications of 3-hydroxyisoquinolines have led to the creation of new fluorescent derivatives, enhancing the understanding of their fluorescence properties (Balog et al., 2011).

Tautomerism and Solvent Effects

  • Tautomerism Studies : The tautomerism of 3-hydroxyisoquinolines has been explored in various solvents, contributing to the understanding of lactim and lactam forms (Evans et al., 1967).
  • Effect of Solvents on Proton Transfer : Research on the effect of protic and aprotic solvents on proton transfer in 3-hydroxyisoquinoline has revealed significant insights into the structures, energetics, and tautomerizations of 3HIQ (Xiao et al., 2015).

Potential Therapeutic Applications

  • Neuroprotective Effects : A study on 2‐(1‐chloro‐4‐hydroxyisoquinoline‐3‐carboxamido) acetic acid, a derivative of 3-hydroxyisoquinoline, showed neuroprotective effects in mice models of cerebral ischemia, indicating potential therapeutic applications (Chen et al., 2014).

Safety And Hazards

3-Hydroxyisoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 3-Hydroxyisoquinoline research are vast and promising. The compound has been the subject of numerous studies, and its unique properties make it a valuable subject for further investigation .

properties

IUPAC Name

2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPOFOQUZZUVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=O)NC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20997882
Record name Isoquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyisoquinoline

CAS RN

7651-81-2
Record name 3(2H)-Isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7651-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

200 g. N-formyl-2-phenyl-acetamide are dissolved in an inert atmosphere (nitrogen) in 1250 ml. concentrated sulfuric acid, while stirring and cooling in a bath of cold water in order to maintain the temperature at about 20°-25°C., whereafter the reaction mixture is left to stand for 4 hours at ambient temperature. The sulfuric acid solution is then poured, with stirring, into about 4 liters of a mixture of ice and water, the temperature not exceeding 50°C. The reaction mixture is then filtered through "Hyflo Super-Cel" a very pure diatomaceous silica filter-aid sold by Johns-Manville Sales Corp. (HYFLO is a Trade Mark). The filtrate obtained is poured, while stirring mechanically and cooling in ice (temperature of the reaction medium about 20°C.), into 3.5 liters concentrated ammonium hydroxide solution. The yellow precipitate of 2H-3-isoquinolone obtained is filtered off, washed with water and dried. There are obtained 72 g. of product; m.p. 201°C.; yield 40% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
4 L
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
3.5 L
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyisoquinoline
Reactant of Route 2
3-Hydroxyisoquinoline
Reactant of Route 3
3-Hydroxyisoquinoline
Reactant of Route 4
3-Hydroxyisoquinoline
Reactant of Route 5
3-Hydroxyisoquinoline
Reactant of Route 6
3-Hydroxyisoquinoline

Citations

For This Compound
353
Citations
J Zhao, J Chen, Y Cui, J Wang, L Xia, Y Dai… - Physical Chemistry …, 2015 - pubs.rsc.org
Two excited state proton transfer mechanisms of 3-hydroxyisoquinoline (3HIQ) in cyclohexane and acetic acid (ACID) were investigated based on the time-dependent density functional …
Number of citations: 288 pubs.rsc.org
CY Wei, WS Yu, PT Chou, FT Hung… - The Journal of …, 1998 - ACS Publications
… -transfer tautomerism mediated by the conjugated dual hydrogen-bonding (CDHB) effect in the ground state as well as in the excited state has been studied in 3-hydroxyisoquinoline (…
Number of citations: 31 pubs.acs.org
A Fernández-Ramos, Z Smedarchina… - The Journal of Chemical …, 2000 - pubs.aip.org
The mechanism of tautomerization of 3-hydroxyisoquinoline (3HIQ) in its first excited singlet state is studied theoretically for the isolated molecule and the 1:1 complexes with water (3 …
Number of citations: 17 pubs.aip.org
HL Ammon, GL Wheeler - Acta Crystallographica Section B …, 1974 - scripts.iucr.org
… Our X-ray crystallographic study of 1-chloro-3- hydroxyisoquinoline (III) was undertaken to confirm the lactim form in the solid state, and to provide bond lengths for the isoquinoline …
Number of citations: 21 scripts.iucr.org
Y Pan, KC Lau, L Poisson, GA Garcia… - The Journal of …, 2013 - ACS Publications
… ionization of gas phase 3-hydroxyisoquinoline by means of … Near the ionization thresholds of 3-hydroxyisoquinoline, the … and lactam forms of 3-hydroxyisoquinoline and their cations. …
Number of citations: 19 pubs.acs.org
B Xiao, Y Li, X Yu, J Cheng - The Journal of Physical Chemistry A, 2015 - ACS Publications
… In this work, the structures, energetics, and tautomerizations in 3-hydroxyisoquinoline (3HIQ) in both the ground state and the excited state have been theoretically investigated by the …
Number of citations: 7 pubs.acs.org
NK Joshi, P Arora, S Pant, HC Joshi - Photochemical & Photobiological …, 2014 - Springer
… In the present work we report the spectral and photophysical properties of 3-hydroxyisoquinoline in various protic/aprotic solvents. Our steady state and time resolved fluorescence data …
Number of citations: 16 link.springer.com
NK Joshi, AM Polgar, RP Steer, MF Paige - … & Photobiological Sciences, 2016 - Springer
… In the present work, a simple mixture of 3-hydroxyisoquinoline (HIQ) with Nile Red (NR) in a polymeric matrix of polyvinyl alcohol (PVA) is used to generate white light through a non-…
Number of citations: 11 link.springer.com
YC Wang, Z Fang, KK Huang, G Qiu, JB Liu - Molecular Catalysis, 2020 - Elsevier
A facile preparation of 3-hydroxylisoquinolin-1, 4-diones and piperidine-2,5-dione from alkyne-tethered amide is reported under cerium photocatalysis and O 2 balloon. The reaction …
Number of citations: 4 www.sciencedirect.com
GE Gomez Pinheiro, H Ihmels… - The Journal of Organic …, 2019 - ACS Publications
… synthetic route to 3-hydroxyisoquinoline derivatives that we … mild access to the 3-hydroxyisoquinoline structure from readily … 4-pyridyl-3-hydroxyisoquinoline structure exhibits promising …
Number of citations: 12 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.